Product packaging for 1,4-Bis(trifluoromethyl)benzene(Cat. No.:CAS No. 433-19-2)

1,4-Bis(trifluoromethyl)benzene

Cat. No.: B1346883
CAS No.: 433-19-2
M. Wt: 214.11 g/mol
InChI Key: PDCBZHHORLHNCZ-UHFFFAOYSA-N
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Description

Significance of Aromatic Trifluoromethylation in Modern Organic Chemistry

The introduction of trifluoromethyl (CF₃) groups into aromatic systems, a process known as aromatic trifluoromethylation, is a cornerstone strategy in modern organic and medicinal chemistry. nih.govnih.gov The CF₃ group is prized for its ability to significantly alter the physicochemical properties of a parent molecule. nih.gov Its incorporation into drug candidates often leads to enhanced metabolic stability due to the strength of the C-F bond, which is more resistant to enzymatic degradation compared to a C-H bond. nih.govnih.gov

Overview of Electron-Withdrawing Trifluoromethyl Groups and Their Influence on Aromatic Systems

The trifluoromethyl group (CF₃) is a powerful electron-withdrawing group, primarily due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms. vaia.comvaia.com These fluorine atoms pull electron density away from the carbon atom of the CF₃ group, which in turn withdraws electron density from the attached aromatic ring. vaia.comminia.edu.eg This withdrawal of electrons deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution compared to benzene (B151609). wikipedia.orgvaia.com

This deactivating effect is not uniform across all positions of the benzene ring. The electron density is reduced most significantly at the ortho and para positions relative to the trifluoromethyl group. vaia.com Consequently, when a trifluoromethyl-substituted benzene undergoes an electrophilic aromatic substitution reaction, the incoming electrophile is directed to the meta position, which is less deactivated. vaia.comvaia.com This is because the intermediate carbocation (the Wheland intermediate) formed during meta-attack is more stable than the intermediates for ortho or para-attack, as the positive charge does not reside on the carbon atom directly bonded to the electron-withdrawing CF₃ group. wikipedia.orgvaia.com Therefore, the trifluoromethyl group is considered a strong deactivating, meta-directing group in the context of electrophilic aromatic substitution. wikipedia.orgvaia.com

Role of 1,4-Bis(trifluoromethyl)benzene as a Versatile Aromatic Building Block

This compound serves as a valuable and versatile building block in organic synthesis, particularly for creating complex molecules with specific electronic and physical properties. guidechem.com The presence of two CF₃ groups makes the benzene ring highly electron-deficient, a property that is exploited in the design of advanced materials. rsc.org

A significant application is in the field of organic electronics, specifically in the development of materials for organic light-emitting diodes (OLEDs). Researchers have used this compound as an acceptor unit in the design of molecules that exhibit thermally activated delayed fluorescence (TADF). rsc.orgrsc.org In these donor-acceptor-donor (D-A-D) architectures, the electron-deficient nature of the this compound core is crucial for creating the necessary charge-transfer states that enable efficient TADF, leading to high-performance OLEDs. rsc.orgresearchgate.netopenaire.eu The compound has also been investigated for its potential in synthesizing new boron-containing conjugated systems and other functional materials. researchgate.netresearchgate.net Its chemical stability and defined substitution pattern make it a reliable platform for constructing larger, well-defined molecular architectures. guidechem.comchemicalbook.com

Table 2: Spectroscopic Data for this compound

Spectroscopy Type Key Features
¹H NMR A single peak is observed for the four aromatic protons, indicating the symmetrical nature of the molecule. chemicalbook.com
¹³C NMR Spectral data shows distinct signals for the aromatic carbons and the carbon of the CF₃ groups. chemicalbook.com
Infrared (IR) The spectrum shows characteristic absorption bands for C-F stretching and aromatic C-H and C=C vibrations. aip.orgnih.gov
Raman The Raman spectrum provides complementary vibrational data, with strong bands associated with the symmetric vibrations of the molecule. aip.orgnih.gov
UV-Vis/Fluorescence Exhibits an excitation peak around 262 nm and an emission peak around 283 nm. The 0,0 band in the vapor absorption spectrum is located at 37460 cm⁻¹. aip.orgaatbio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4F6 B1346883 1,4-Bis(trifluoromethyl)benzene CAS No. 433-19-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis(trifluoromethyl)benzene
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InChI

InChI=1S/C8H4F6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H
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InChI Key

PDCBZHHORLHNCZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)C(F)(F)F
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Molecular Formula

C8H4F6
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DSSTOX Substance ID

DTXSID1059991
Record name 1,4-Bis(trifluoromethyl)benzene
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Molecular Weight

214.11 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name 1,4-Bis(trifluoromethyl)benzene
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Vapor Pressure

18.5 [mmHg]
Record name 1,4-Bis(trifluoromethyl)benzene
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CAS No.

433-19-2
Record name 1,4-Bis(trifluoromethyl)benzene
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Record name Benzene, 1,4-bis(trifluoromethyl)-
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Record name 1,4-BIS(TRIFLUOROMETHYL)BENZENE
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Synthetic Methodologies for 1,4 Bis Trifluoromethyl Benzene

Classical Approaches to Bis(trifluoromethyl)benzene Derivatives

Historically, the synthesis of bis(trifluoromethyl)benzene derivatives relied on direct fluorination of pre-functionalized benzene (B151609) rings, often requiring aggressive reagents and challenging reaction conditions.

Fluorination of Bis(trichloromethyl)benzene

A primary classical route involves the fluorination of 1,4-bis(trichloromethyl)benzene (B1667536). google.com This precursor is a solid at room temperature with a melting point of 111°C. google.com

The conversion of 1,4-bis(trichloromethyl)benzene to 1,4-bis(trifluoromethyl)benzene can be achieved through fluorination with anhydrous hydrogen fluoride (B91410) in the presence of a catalyst, such as antimony(V) chloride. google.com This halogen exchange reaction effectively replaces the chlorine atoms with fluorine atoms.

The precursor, 1,4-bis(trichloromethyl)benzene, is typically prepared by the photochlorination of p-xylene (B151628). wikipedia.orgdrugfuture.com This process involves the radical chlorination of the methyl groups of p-xylene to yield the hexachloro-substituted product. wikipedia.orgdrugfuture.com Industrial preparations often focus on this chlorination step to produce the necessary starting material for fluorination. wikipedia.org One of the challenges with this precursor is its high melting point, which can complicate handling in industrial processes. google.com To address this, methods have been developed to chlorinate p-xylene to produce a mixture of 1,4-bis(trichloromethyl)benzene and 1-dichloromethyl-4-trichloromethylbenzene, which has a lower melting point (not exceeding 60°C). google.com

Fluorination of Terephthalic Acid with Sulfur Tetrafluoride

An alternative classical approach involves the fluorination of terephthalic acid using sulfur tetrafluoride. google.com This reaction, conducted at elevated temperatures (100°C and then 120°C), directly converts the carboxylic acid functional groups into trifluoromethyl groups. google.com

Modern and Efficient Synthetic Routes

Contemporary synthetic chemistry has focused on developing more efficient and regioselective methods for the synthesis of this compound, often starting from more complex, substituted precursors to achieve better control over the final product.

Regioselective Synthesis from Substituted Precursors

Modern strategies often employ regioselective techniques to construct the this compound core. For instance, research has demonstrated the synthesis of derivatives using donor-acceptor architectures, where this compound acts as an acceptor moiety. rsc.orgrsc.org These methods can involve coupling reactions with substituted precursors to build the desired molecule with high precision. rsc.orgrsc.org One documented modern approach involves the reaction of a diaryliodonium salt with (Trifluoromethyl)trimethylsilane (B129416) in the presence of a copper catalyst and potassium fluoride, affording the product in high yield. chemicalbook.com

Another advanced strategy involves the iridium-catalyzed C-H borylation of substituted benzenes, which allows for the regioselective introduction of boron-containing functional groups. researchgate.netresearchgate.net These can then be further manipulated to introduce the trifluoromethyl groups, offering a high degree of control over the substitution pattern.

Utilizing 1-Trichloromethyl-4-trifluoromethylbenzene as an Intermediate

A significant method for producing this compound involves a two-step process starting from a suitable precursor, which is first chlorinated and then fluorinated. googleapis.com A key intermediate in this pathway is 1-trichloromethyl-4-trifluoromethylbenzene. googleapis.com

Table 1: Synthesis via 1-Trichloromethyl-4-trifluoromethylbenzene Intermediate

Step Reactant(s) Reagent(s) Product Key Findings
1. Chlorination 1-dichloromethyl-4-trifluoromethylbenzene Chlorine (Cl₂) 1-trichloromethyl-4-trifluoromethylbenzene The reaction can be performed in a liquid phase, with analysis showing a product purity of 98.4%. googleapis.com

Cross-Coupling Strategies

Modern synthetic organic chemistry offers sophisticated cross-coupling reactions for the formation of carbon-fluorine bonds and the assembly of complex aromatic structures.

A notable cross-coupling strategy involves the trifluoromethylation of diaryliodonium salts using (trifluoromethyl)trimethylsilane (TMSCF₃) as the trifluoromethyl source. chemicalbook.com Hypervalent aryliodine(III) compounds, such as diaryliodonium salts, are effective arylation reagents due to the excellent leaving group ability of the phenyliodono group. nih.gov

In a typical procedure, a diaryliodonium salt, for instance, 4-(Trifluoromethyl)phenyliodonium trifluoromethanesulfonate (B1224126), is reacted with TMSCF₃. chemicalbook.com The reaction is mediated by a copper catalyst, such as tetrakis(acetonitrile)copper(I)tetrafluoroborate (CuBF₄(MeCN)₄), in the presence of potassium fluoride (KF). chemicalbook.com This method has been shown to produce this compound in high yield under mild conditions. chemicalbook.com

Table 2: Trifluoromethylation of Diaryliodonium Salt

Component Chemical Name/Formula Role
Substrate Diaryliodonium Salt Aryl source
Reagent (Trifluoromethyl)trimethylsilane (TMSCF₃) CF₃ source
Catalyst Tetrakis(acetonitrile)copper(I)tetrafluoroborate Mediator
Additive Potassium Fluoride (KF) Activator
Solvent Acetonitrile (MeCN) Reaction medium

The reaction is conducted at room temperature for approximately 25 minutes under an inert atmosphere. chemicalbook.com

While the Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and terminal alkynes, its application in a site-selective manner allows for the synthesis of functionalized analogues of this compound. documentsdelivered.com These reactions typically start with a di-halogenated trifluoromethylbenzene derivative, such as 1,4-dibromo-2-(trifluoromethyl)benzene. documentsdelivered.com

By carefully controlling the reaction conditions and stoichiometry, a palladium catalyst can facilitate the coupling of an alkyne at one of the bromine positions with high selectivity. nih.gov This selectivity is often governed by steric hindrance, with the less hindered position reacting preferentially. nih.gov The result is a mono-alkynylated product, which retains a halogen atom that can be used for further functionalization, leading to a diverse range of complex fluorinated molecules. documentsdelivered.comnih.gov

Nucleophilic Aromatic Substitution in Derivative Synthesis

The synthesis of derivatives of this compound can be achieved through nucleophilic aromatic substitution (SNAr). acs.orgnih.gov The presence of two strongly electron-withdrawing trifluoromethyl groups on the benzene ring significantly lowers the electron density of the aromatic system. nih.gov This electronic characteristic makes the ring susceptible to attack by nucleophiles. acs.orgnih.gov

In these reactions, a nucleophile (containing oxygen, sulfur, or nitrogen) attacks the aromatic ring, leading to the displacement of a suitable leaving group, which in the case of a polyfluoroarene precursor would be a fluoride ion. nih.govbeilstein-journals.org This methodology provides a transition-metal-free pathway to a variety of substituted derivatives, where one or more fluorine atoms on a precursor like octafluorotoluene (B1221213) are replaced by the incoming nucleophile to build highly functionalized molecules. nih.gov

Industrial Scale Synthesis Considerations and Process Optimization

The production of this compound on an industrial scale necessitates a process that is not only efficient and high-yielding but also practical and economical. google.combeilstein-journals.org The method starting from para-xylene is particularly well-suited for large-scale production because it can be conducted entirely in the liquid phase, thus avoiding the challenges associated with handling solid materials in industrial reactors. googleapis.comgoogle.com

A key aspect of process optimization for this synthetic route is the effective management of byproducts. googleapis.com The process involves:

Chlorination: Para-xylene is chlorinated to create a liquid mixture of 1,4-bis(trichloromethyl)benzene and 1-dichloromethyl-4-trichloromethylbenzene. googleapis.com

Fluorination: This liquid mixture is treated with hydrogen fluoride, converting the components to this compound and the byproduct 1-dichloromethyl-4-trifluoromethylbenzene, respectively. googleapis.com

Separation: The desired product, this compound, is separated from the byproduct, typically through distillation. googleapis.com

Recycling Loop: The separated 1-dichloromethyl-4-trifluoromethylbenzene is not discarded. Instead, it is fed back into the process. It is chlorinated to form 1-trichloromethyl-4-trifluoromethylbenzene, which is then fluorinated to generate more of the target molecule, this compound. googleapis.com

Table 3: Industrial Process Flow and Optimization

Stage Description Optimization Strategy
Starting Material Use of liquid para-xylene. googleapis.com Avoids handling of solids. google.com
Reaction Steps Chlorination followed by fluorination in the liquid phase. googleapis.com Continuous processing is possible; avoids high-temperature melting of intermediates. google.com

Reaction Mechanisms and Reactivity Profile

Electrophilic Aromatic Substitution Reactions

The presence of two trifluoromethyl (-CF3) groups on the benzene (B151609) ring significantly influences its reactivity towards electrophiles. The -CF3 group is a powerful electron-withdrawing group, which deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to benzene. youtube.com This deactivation stems from the strong inductive effect of the fluorine atoms. Consequently, electrophilic aromatic substitution (EAS) reactions on 1,4-bis(trifluoromethyl)benzene are considerably slower. youtube.com

In monosubstituted trifluoromethylbenzene, the -CF3 group acts as a meta-director for incoming electrophiles. youtube.com For this compound, all four available positions on the ring are equivalent. A notable example of an electrophilic substitution is the reaction with aluminum chloride (AlCl3) in chloroform (B151607) (CHCl3), which proceeds via a Friedel-Crafts alkylation mechanism. researchgate.net In this reaction, the electrophile is believed to be the dichloromethyl cation ([CHCl2]+), formed from the interaction of CHCl3 and AlCl3. researchgate.net

Metalation Reactions

Metalation, specifically ortholithiation, is a key reaction for the functionalization of this compound. medchemexpress.com This process involves the deprotonation of a C-H bond adjacent (ortho) to a directing group, in this case, the trifluoromethyl groups, by a strong organolithium base.

Ortholithiation Mediated by Lithium Amides

Lithium amides, such as Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and Lithium Diisopropylamide (LDA), are effective reagents for the ortholithiation of arenes that are less reactive towards alkyllithiums. nih.gov

The ortholithiation of this compound using LiTMP has been subject to detailed kinetic and mechanistic studies. nih.gov LiTMP offers a balance of high reactivity and functional group compatibility, positioning it between LDA and more reactive alkyllithiums. nih.gov

Rate studies for the metalation of this compound (1) in a mixture of tetrahydrofuran (B95107) (THF) and hexane (B92381) at -78 °C indicate that the reaction proceeds primarily through a monomer-based pathway. nih.gov The reaction order in LiTMP is approximately 1.0, which suggests that the monomeric form of LiTMP is the dominant reactive species. nih.gov Due to the high steric hindrance of a potential dimeric transition state, it is believed that triple ions (tetrasolvated dimers) are involved. nih.gov

Table 1: Kinetic Data for the Lithiation of this compound with LiTMP

Parameter Value
Reaction Order in LiTMP 0.97 ± 0.04
Reaction Conditions 6.0 M THF/hexane, –78 °C

Data sourced from kinetic studies on the metalation of 1 (0.010 M) monitored by IR spectroscopy. nih.gov

The proposed mechanism involves the deaggregation of LiTMP dimers to form a more reactive, solvated monomer, which then proceeds to deprotonate the arene. nih.gov

The lithiation of this compound with lithium diisopropylamide (LDA) in THF at -78 °C is characterized by its mechanistic complexity. bohrium.comnih.govnih.gov The reaction occurs under nonequilibrium conditions, where the rates of LDA aggregate exchanges are comparable to the rate of the metalation itself. bohrium.comnih.govnih.govacs.org This leads to a scenario where multiple barriers compete to be the rate-limiting step, making the reaction highly sensitive to conditions such as reactant concentrations, isotopic substitution, and the presence of trace impurities. bohrium.comnih.govacs.org

In THF solution, LDA exists as a mixture of aggregates, primarily dimers. bohrium.com The lithiation of this compound can proceed through pathways involving different LDA aggregates. Studies have shown that under common synthetic conditions (-78 °C in THF), the activation barriers for aggregate and solvent exchanges are similar to the lithiation barrier. nih.gov

The presence of trace amounts of lithium chloride (LiCl), a common impurity in commercial or n-BuLi-derived LDA, has a profound and unusual effect on the lithiation of this compound. nih.govacs.org The effect of LiCl is a prime example of the consequences of nonequilibrium kinetics. acs.org

Strikingly, LiCl can act as either a catalyst or an inhibitor for the reaction, a phenomenon described as "catalyzed inhibition". acs.org Studies on the perdeuterated analogue of this compound revealed that LiCl can accelerate the reaction rate at lower temperatures while inhibiting it at higher temperatures. nih.govacs.org For example, at -42 °C, trace LiCl was found to inhibit the metalation of the deuterated substrate. acs.org Conversely, for the non-deuterated substrate, LiCl catalysis can significantly accelerate the reaction. acs.org

This paradoxical behavior is attributed to the influence of LiCl on the aggregation state of LDA. nih.gov A proposed kinetic model suggests that LiCl catalyzes the re-aggregation of the fleeting, highly reactive LDA monomer. nih.gov Depending on the conditions, this can either divert the reaction through a different pathway or suppress the concentration of the key reactive intermediate, leading to either acceleration or inhibition. bohrium.comnih.gov At −78 °C, LiCl was found to have no effect on the metalation rate of the deuterated substrate in neat THF. nih.govacs.org

Table 2: Observed Effects of LiCl on the Lithiation of this compound (and its deuterated form, ArD) with LDA

Substrate Temperature Effect of LiCl
ArH -78 °C Rate acceleration acs.org
ArD -78 °C No effect nih.govacs.org
ArD -42 °C Catalytic inhibition acs.org

This table summarizes the complex, condition-dependent role of LiCl impurities. bohrium.comacs.org

Mechanistic Investigations with Lithium Diisopropylamide (LDA)

Friedel-Crafts Alkylation with Chloroform and Aluminum Chloride

Carbon-Fluorine Bond Activation and Functionalization

The carbon-fluorine (C-F) bond is exceptionally strong, making its selective activation and functionalization a significant challenge in synthetic chemistry. rsc.org For compounds like this compound, strategies to cleave a single C-F bond without leading to complete defluorination are of high value.

A successful strategy for the selective functionalization of trifluoromethylarenes involves the formation of a radical anion. nih.gov This is achieved through a single electron transfer (SET) from a suitable donor, such as a photoredox catalyst, to the aryl substrate. nih.gov The resulting radical anion of this compound is a key intermediate. This species readily undergoes C-F bond cleavage, ejecting a fluoride (B91410) ion to form a difluorobenzylic radical. nih.gov This radical intermediate is the linchpin for subsequent functionalization, allowing for the formation of new carbon-carbon or carbon-hydrogen bonds while preserving the difluoromethyl moiety. nih.gov

Selective defluorination, particularly hydrodefluorination (HDF), transforms a CF₃ group into a CF₂H group. This is a desirable transformation as difluoromethyl arenes are valuable motifs in medicinal chemistry. nih.gov For bis(trifluoromethyl)benzene substrates, magnesium (Mg⁰) has been utilized to achieve HDF with varying selectivity for the different reduction products. nih.gov Another approach employs a combination of two organocatalysts and formate (B1220265) salts under visible light irradiation. This metal-free method is driven by the selective cleavage of a single benzylic C-F bond, providing access to a range of Ar-CF₂H compounds. nih.gov Preventing exhaustive defluorination to the corresponding toluene (B28343) derivatives is a major challenge because the C-F bond strength decreases as fluorination proceeds, making the difluoro- and monofluorinated intermediates more susceptible to further reduction. nih.gov

Table 1: Strategies for Hydrodefluorination (HDF) of Trifluoromethylarenes

Method Reagents/Catalysts Substrate Scope Outcome Citation
Metal-mediated HDF Mg⁰, tert-butanol Bis(trifluoromethyl)benzene derivatives Varying selectivity for reduction products nih.gov
Catalytic HDF Palladium, Copper, triphenylsilane, KOtBu 4-trifluoromethyl biaryl compounds Generates difluoromethylaromatics nih.gov

Homogeneous catalysis by soluble transition metal complexes offers a powerful method for C-F bond activation under mild conditions. nih.govelsevierpure.com Rhodium complexes, in particular, have been shown to effectively catalyze the reaction between polyfluorobenzenes and hydrosilanes. nih.govelsevierpure.com This process results in the chemo- and regioselective substitution of fluorine atoms with hydrogen atoms. The mechanism involves distinct stoichiometric steps, including oxidative addition of the C-F bond to the metal center, which has been demonstrated through the isolation and characterization of intermediate complexes. nih.govelsevierpure.com While much of the foundational work has focused on fluoroarenes, these principles extend to the more robust CF₃ group. The development of catalytic systems capable of activating a single C-F bond in a trifluoromethyl arene represents a significant advance, enabling the conversion of ArCF₃ to ArCF₂H selectively. rsc.org

Redox Chemistry and Oxidative Trifluoromethylation

The redox behavior of this compound is central to its role in various chemical transformations. The compound can act as an electron acceptor, a property that is harnessed in the design of materials for organic electronics. rsc.org When functionalized with donor moieties, the resulting donor-acceptor-donor architecture can exhibit thermally activated delayed fluorescence (TADF), a phenomenon reliant on the molecule's redox properties. rsc.org

In the context of trifluoromethylation reactions, while this compound itself is not typically a trifluoromethylating agent, its redox chemistry is analogous to that of hypervalent iodine reagents used for this purpose. beilstein-journals.org These reagents can undergo a one-electron reduction to generate a highly electrophilic trifluoromethyl radical. beilstein-journals.org Similarly, the single electron transfer to this compound to initiate C-F cleavage is a key redox event. nih.gov Furthermore, the concept of oxidative trifluoromethylation, where a CF₃ group is added to a substrate, often involves the generation of a CF₃ radical or cation from a suitable precursor. The stability and electronic properties of the this compound scaffold are relevant in designing new reagents and understanding the mechanisms of these important transformations. beilstein-journals.org

Table 2: List of Chemical Compounds

Compound Name IUPAC Name Formula
This compound This compound C₈H₄F₆
Chloroform Trichloromethane CHCl₃
Aluminum chloride Aluminum trichloride AlCl₃
1,4-Bis(trichloromethyl)benzene (B1667536) 1,4-Bis(trichloromethyl)benzene C₈H₄Cl₆
Alumina Aluminum oxide Al₂O₃
Magnesium Magnesium Mg
Triphenylsilane Triphenylsilane C₁₈H₁₆Si
Potassium tert-butoxide Potassium 2-methylpropan-2-olate C₄H₉KO
Rhodium Rhodium Rh

Applications in Advanced Organic Synthesis

Building Block for Complex Organic Scaffolds

1,4-Bis(trifluoromethyl)benzene serves as a fundamental starting material for the construction of elaborate organic frameworks. Its rigid structure and the presence of reactive sites on the benzene (B151609) ring allow for its incorporation into larger, more complex molecular architectures. For instance, it has been utilized in the design and synthesis of emitters exhibiting thermally activated delayed fluorescence (TADF). rsc.org In these applications, the this compound core acts as an acceptor unit, which, when combined with suitable donor moieties like phenoxazine (B87303) or phenothiazine, leads to molecules with specific electronic and photophysical properties. rsc.org The resulting donor-acceptor-donor (D-A-D) structures are crucial for the development of advanced materials used in organic light-emitting diodes (OLEDs).

The synthetic utility of this compound is further expanded through functionalization of its aromatic ring. Metalation reactions, for example, allow for the introduction of various substituents, paving the way for the synthesis of diverse and complex structures. medchemexpress.com

Reagent for Introducing Trifluoromethyl Groups

The trifluoromethyl (−CF3) group is a highly sought-after moiety in medicinal and agricultural chemistry due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. beilstein-journals.orgnih.gov While this compound itself is not typically a direct trifluoromethylating agent, its derivatives and the synthetic methods developed for its own synthesis are relevant to the introduction of trifluoromethyl groups.

The synthesis of this compound often involves the trifluoromethylation of a precursor molecule. One documented method involves the reaction of 4-(trifluoromethyl)phenyliodonium trifluoromethanesulfonate (B1224126) with (trifluoromethyl)trimethylsilane (B129416) in the presence of a copper catalyst and potassium fluoride (B91410). chemicalbook.com This type of reaction highlights the broader strategies employed in organofluorine chemistry to install trifluoromethyl groups onto aromatic rings.

Furthermore, the study of reactions involving this compound, such as its hydrodefluorination, provides insights into the reactivity of the C-F bond. nih.gov This knowledge is crucial for developing new methods for both the introduction and selective functionalization of trifluoromethyl groups.

Synthesis of Fluorinated Compounds for Pharmaceuticals and Agrochemicals

The incorporation of fluorine and, more specifically, trifluoromethyl groups can dramatically alter the biological activity of a molecule. nih.govresearchgate.netnih.govresearchgate.net this compound serves as a key intermediate in the synthesis of various fluorinated compounds with potential applications in the pharmaceutical and agrochemical sectors.

The presence of trifluoromethyl groups is a common feature in many active pharmaceutical ingredients and agrochemicals. beilstein-journals.orgnih.gov For example, numerous pesticides contain a trifluoromethyl group attached to an aromatic ring. beilstein-journals.org The synthesis of such compounds often relies on the availability of fluorinated building blocks like this compound.

One notable example is the synthesis of the agrochemical isoflucypram, which involves a trifluoromethylated intermediate. ccspublishing.org.cn Although the direct starting material may not always be this compound, the synthetic pathways to such agrochemicals often utilize related fluorinated benzene derivatives, underscoring the importance of this class of compounds.

Precursor for Bioactive Molecules

This compound is a precursor to a variety of bioactive molecules. nih.gov Research has shown that derivatives of this compound can exhibit biological activity. For instance, α,α,α,α',α',α'-hexachloroxylene derivatives, which are structurally related to this compound, have been investigated for their antimalarial and antischistosomal effects. medchemexpress.com

The trifluoromethyl groups in this compound can influence the electronic environment of the aromatic ring, which in turn can affect how the molecule interacts with biological targets. This makes it an attractive starting point for the design and synthesis of new therapeutic agents. The development of novel aryl-urea derivatives containing trifluoromethyl groups, for example, has been a subject of study in the search for new anticancer agents. nih.gov

Development of Fluorinated Intermediates for Medicinal Chemistry

The strategic placement of fluorine atoms is a widely used tactic in medicinal chemistry to optimize the properties of drug candidates. nih.govresearchgate.net this compound is a valuable starting material for the creation of fluorinated intermediates that are subsequently used in the synthesis of complex drug molecules.

The development of new fluorination methods is an active area of research, driven by the need for more efficient and selective ways to introduce fluorine into organic molecules. researchgate.netbeilstein-journals.org The availability of versatile fluorinated building blocks like this compound is critical for the success of these synthetic endeavors. tcichemicals.com These intermediates provide a platform for medicinal chemists to explore the impact of fluorine substitution on a molecule's pharmacokinetic and pharmacodynamic profile.

The synthesis of fluorinated analogs of natural products and other biologically active compounds often relies on the use of such pre-fluorinated scaffolds. acs.org This approach allows for the systematic modification of a lead compound to improve its efficacy, metabolic stability, and other drug-like properties.

Role in Materials Science and Polymer Chemistry

High-Performance Fluorinated Polymers

The incorporation of 1,4-bis(trifluoromethyl)benzene and its derivatives into polymer backbones leads to the creation of high-performance fluorinated polymers, particularly polyimides. These materials exhibit superior properties compared to their non-fluorinated counterparts. tandfonline.comepa.gov The presence of fluorine atoms is a key factor in improving solubility, moisture resistance, and optical properties of these polymers. tandfonline.comepa.gov

Table 1: Thermal Properties of Polyimides Incorporating Bis(trifluoromethyl)benzene Derivatives

Polymer TypePropertyValueSource
Fluorinated Polyimide5% Weight Loss Temperature525 °C ossila.com
Fluorinated Polyimide5% Weight Loss Temperature (in N₂)535-605 °C researchgate.net
Fluorinated Polyimide5% Weight Loss Temperature (in air)523-594 °C researchgate.net
Fluorinated Polyimide10% Weight Loss Temperature463-508 °C tandfonline.comepa.gov
Fluorinated PolyimideGlass Transition Temperature (Tg)345-366 °C researchgate.net

Fluorinated polymers are well-regarded for their substantial chemical resistance, a property directly linked to the presence of fluorine atoms. nih.gov The trifluoromethyl groups in this compound contribute to this characteristic when incorporated into a polymer matrix. The high electronegativity and stability of the C-F bond make the polymer less susceptible to attack by various chemicals, solvents, and corrosive agents. This inherent inertness is crucial for applications where materials are exposed to harsh chemical environments. The steric hindrance provided by the bulky CF₃ groups can also help to protect the more susceptible parts of the polymer backbone from chemical attack. ossila.com

Derivatives of this compound serve as essential monomers in polymerization reactions to produce advanced polymers. A common application is in the synthesis of fluorinated polyimides, where diamine monomers containing the bis(trifluoromethyl)benzene core are utilized. tandfonline.comuva.es For example, 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene (B1592343) (6FAPB) is a key monomer for creating polyimides with outstanding thermal, mechanical, and insulation properties. ossila.com

The synthesis typically involves a two-step process. First, a diamine monomer derived from this compound reacts with a dianhydride in a polar aprotic solvent to form a polyamic acid solution. uva.es In the second step, this intermediate undergoes cyclization, either through chemical treatment or thermal imidization, to yield the final polyimide. uva.es The resulting polymers can be cast into tough, flexible films. tandfonline.com

Advanced Electronic Materials

The unique electronic properties conferred by the trifluoromethyl groups make this compound a valuable component in the design of advanced electronic and electro-optic materials. wiley-vch.dewiley.com The strong electron-withdrawing nature of the CF₃ groups modifies the electron distribution within molecules, influencing their energy levels and intermolecular interactions. rsc.orgrsc.org

This compound is utilized as an electron-acceptor unit in the design of novel organic semiconductor materials. rsc.orgrsc.org It has been successfully incorporated into donor-acceptor-donor (D-A-D) architectures to create emitters that exhibit thermally activated delayed fluorescence (TADF). rsc.orgrsc.org These materials are of great interest for use in high-efficiency organic light-emitting diodes (OLEDs) because they can harvest both singlet and triplet excitons, leading to higher internal quantum efficiencies.

In these molecules, the this compound core acts as the acceptor, while various electron-donating moieties are attached to it. rsc.orgrsc.org The specific geometry and electronic coupling between the donor and acceptor units, influenced by the CF₃ groups, are critical for achieving the small energy gap between the singlet and triplet states required for efficient TADF. rsc.orgrsc.org Furthermore, a derivative, bis(trifluoromethyl)dimethylrubrene, has been studied for creating high-quality, well-ordered crystalline interfaces in organic semiconductor devices, which is crucial for improving charge carrier mobility. acs.org

Table 2: Application of this compound in Organic Semiconductors

Donor MoietyAcceptorEmitter TypeKey FindingApplicationSource
Phenoxazine (B87303), Phenothiazine, or 9,9-dimethyl-9,10-dihydroacridine (B1200822)This compoundThermally Activated Delayed Fluorescence (TADF)A 9,9-dimethyl-9,10-dihydroacridine based compound proved to be a promising cyan TADF emitter. rsc.orgOLEDs rsc.orgrsc.org
Rubrene (B42821) derivative (fmRub)-Ambipolar TransportForms a structurally seamless but electronically abrupt interface with rubrene single crystals. acs.orgOrganic Semiconductor p-n Junctions acs.org

The incorporation of this compound into molecular structures is also relevant for the development of liquid crystals and materials for electro-optic devices. The rigidity of the benzene (B151609) ring combined with the steric and electronic effects of the CF₃ groups can influence the mesophase behavior and self-assembly properties required for liquid crystalline materials.

In the realm of electro-optic devices, molecules synthesized using this compound as an acceptor have demonstrated notable performance. For example, TADF emitters based on this compound have been used to create OLEDs that emit cyan electroluminescence with unusually stable colors at different voltages. rsc.orgrsc.org The CF₃ groups facilitate weak intramolecular van der Waals bonds that influence the molecular packing in the solid state, which in turn affects the device's electroluminescent properties and efficiency roll-off. rsc.orgrsc.org The steric effects of the trifluoromethyl groups can also lead to a reduction in intermolecular aggregation, resulting in materials with a low refractive index and high transparency, which are desirable properties for many optical and electro-optic applications. ossila.com

Emitters Exhibiting Thermally Activated Delayed Fluorescence (TADF) and Electroluminescence

The compound this compound has emerged as a significant building block in the creation of advanced materials for optoelectronics. Specifically, it functions as an effective electron-accepting unit in the design of emitters that display thermally activated delayed fluorescence (TADF). rsc.orgrsc.org This mechanism allows for the harvesting of both singlet and triplet excitons generated in an electronic device, enabling the potential for 100% internal quantum efficiency in organic light-emitting diodes (OLEDs). researchgate.net The incorporation of the this compound core into emitter molecules leads to efficient TADF and strong electroluminescence, making it a promising component for high-efficiency lighting and display applications. rsc.orgrsc.org

Design of Donor-Acceptor-Donor Architectures

A prevalent and successful strategy for designing TADF emitters involves a symmetrical donor-acceptor-donor (D-A-D) molecular architecture. In this design, the this compound moiety serves as the central acceptor (A). rsc.orgrsc.org Its electron-deficient nature is enhanced by the presence of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups.

This acceptor core is chemically bonded to two electron-donating units (D). Researchers have successfully synthesized D-A-D molecules by pairing this compound with various donors, including:

Phenoxazine

Phenothiazine

9,9-dimethyl-9-10-dihydroacridine rsc.orgrsc.org

The synthesis of these molecules is achieved through methods that form C(sp²)-N bonds between the donor and acceptor units. researchgate.net This D-A-D structure is crucial for achieving the necessary separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the donor moieties, while the LUMO resides on the this compound acceptor core. This spatial separation is a key factor in achieving a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. rsc.orgresearchgate.net

Structure-Property Relationships in TADF Emitters

The photophysical and electroluminescent properties of TADF emitters based on this compound are governed by distinct structure-property relationships.

Molecular Geometry: X-ray crystallography and theoretical calculations have revealed that these D-A-D molecules exhibit large dihedral angles, approaching 80°, between the planes of the donor and acceptor units. rsc.orgrsc.org This near-orthogonal arrangement minimizes the exchange energy between the HOMO and LUMO, which is essential for obtaining a very small singlet-triplet energy splitting (ΔEST). rsc.orgresearchgate.net

Singlet-Triplet Energy Splitting (ΔEST): The D-A-D architecture effectively reduces the ΔEST. For compounds synthesized with phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine donors, a very small and similar ΔEST of approximately 20 meV has been observed. rsc.org Such a small energy gap facilitates efficient reverse intersystem crossing (rISC), the process where triplet excitons are converted to emissive singlet excitons, which is the hallmark of TADF. rsc.orgresearchgate.net

Influence of the Donor Unit: While the ΔEST values are similar across different emitters using the this compound acceptor, the choice of the donor significantly impacts the rate of reverse intersystem crossing (krISC) and the emission color. The rISC rates for these compounds were found to vary from 1.92 × 10⁴ s⁻¹ to 5.45 × 10⁵ s⁻¹. rsc.org This variation is attributed to the different energy gap between the charge-transfer (CT) state and the localized triplet excited states (³LE) of the donor. rsc.org Selecting a donor with an appropriate triplet energy that aligns with the CT state is critical for achieving an efficient TADF emitter. rsc.org For instance, the emitter using 9,9-dimethyl-9-10-dihydroacridine as the donor proved to be a promising cyan TADF emitter. rsc.org

Electroluminescence Performance: Devices fabricated using these materials exhibit efficient electroluminescence. The emitter based on 9,9-dimethyl-9-10-dihydroacridine and this compound yielded a device with a maximum external quantum efficiency (EQE) of 5.9%. rsc.org Notably, this device displayed cyan electroluminescence with unusually stable color coordinates at different emitter concentrations and operating voltages. It also showed an extremely low efficiency roll-off, with the efficiency at a high brightness of 1000 cd/m² being practically the same as the maximum EQE. rsc.orgrsc.org

Donor MoietySinglet-Triplet Splitting (ΔEST)Reverse Intersystem Crossing Rate (krISC)Emission Color (Electroluminescence)Max. External Quantum Efficiency (EQE)
9,9-dimethyl-9-10-dihydroacridine~20 meV5.45 × 105 s-1Cyan5.9%
Phenoxazine~20 meV1.92 × 104 s-1N/AN/A
Phenothiazine~20 meVN/AN/AN/A

Development of Materials for Energy Storage and Conversion

The unique electronic properties of this compound make it a valuable component in the development of materials for energy conversion, specifically for the conversion of electrical energy into light. Its application in TADF emitters for OLEDs is a prime example of this function. rsc.orgrsc.org

In an OLED, electrical energy is used to generate excitons (25% singlets and 75% triplets). researchgate.net In conventional fluorescent materials, the energy from the triplet excitons is wasted, limiting the maximum internal quantum efficiency to 25%. Materials incorporating the this compound acceptor are designed to convert the energy of these non-emissive triplet excitons into useful light. rsc.orgresearchgate.net This is achieved through the TADF mechanism, which provides a pathway for triplets to up-convert to emissive singlets, thus converting a significantly higher fraction of the initial electrical energy into photons. rsc.org The development of a cyan-emitting OLED with a high external quantum efficiency of 5.9% and minimal roll-off at high brightness demonstrates the successful application of this compound in creating efficient energy-converting materials. rsc.org

Spectroscopic and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides insight into the vibrational modes of the molecule, which are characteristic of its structure and bonding.

The infrared absorption spectrum of liquid 1,4-Bis(trifluoromethyl)benzene has been recorded in the 2–22 μm region. aip.org The spectrum is characterized by a series of absorption bands corresponding to the fundamental vibrational modes of the molecule. Aromatic compounds typically exhibit C-H stretching vibrations at wavenumbers slightly above 3000 cm⁻¹ and carbon-carbon stretching vibrations within the aromatic ring in the 1400-1600 cm⁻¹ region. vscht.cz Bands in the 1000-1250 cm⁻¹ range are generally attributed to C-H in-plane bending. vscht.cz

Table 1: Selected Infrared Absorption Bands for this compound (liquid) aip.org

Wavenumber (cm⁻¹) Intensity
170 vs, sh
236 vvs, sh

Intensity abbreviations: vs - very strong, vvs - very very strong, w - weak, sh - sharp, d - diffuse.

The Raman spectrum of liquid this compound has also been documented. aip.org This technique provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum was captured using a three-prism glass spectrograph with a linear dispersion of 15A/mm at 4358A. aip.org

Table 2: Selected Raman Spectroscopy Bands for this compound (liquid) aip.org

Wavenumber (cm⁻¹) Intensity Depolarization Ratio
170 vs, sh 0.72
236 vvs, sh 0.26
1194 m 0.51

Intensity abbreviations: vs - very strong, vvs - very very strong, m - medium, sh - sharp.

A detailed assignment of the fundamental vibration frequencies for this compound has been performed by interpreting both the IR and Raman spectra. aip.org The assignments distinguish between "skeletal" frequencies of the benzene (B151609) ring and the vibrations associated with the CF₃ groups. aip.org For instance, a Raman band at 1596 cm⁻¹ is assigned as a b₂g fundamental. aip.org The C-CF₃ bending is associated with a weak Raman band at 401 cm⁻¹. aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits a singlet at approximately δ 7.80 ppm. rsc.org This single peak is due to the four chemically equivalent aromatic protons on the benzene ring. The symmetry of the 1,4-disubstituted pattern results in all four protons having the same chemical environment, thus they resonate at the same frequency.

Table 3: ¹H NMR Data for this compound rsc.orgchemicalbook.com

Solvent Chemical Shift (δ) ppm Multiplicity

The ¹³C NMR spectrum of this compound in CDCl₃ shows distinct signals for the different carbon atoms in the molecule. The carbon atoms of the trifluoromethyl groups appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons also show characteristic shifts.

Table 4: ¹³C NMR Data for this compound rsc.org

Solvent Chemical Shift (δ) ppm Description Coupling Constant (J) Hz
CDCl₃ 134.0 Aromatic C-CF₃ (quartet) 33.3
CDCl₃ 126.0–125.7 Aromatic C-H (multiplet) -

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals characteristic fragmentation patterns that are useful for its identification. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 214, corresponding to the molecular weight of the compound (C₈H₄F₆). rsc.orgnih.gov

The fragmentation of aromatic compounds in a mass spectrometer is a complex process. docbrown.info For molecules containing trifluoromethyl groups, a common fragmentation pathway involves the loss of a fluorine atom or the entire CF₃ group. fluorine1.ru While a detailed fragmentation pattern for this compound is not extensively documented in the provided search results, general principles of mass spectrometry of fluorinated aromatic compounds can be applied. The fragmentation of trifluoromethylbenzene, for instance, shows successive losses of CF₂, F, and CF₃ radicals. fluorine1.ru Aromatic ketones often lose the alkyl radical upon α-cleavage, followed by the loss of CO. miamioh.edu

A typical mass spectrum will show the molecular ion peak and several fragment ion peaks. The most intense peak in the spectrum is referred to as the base peak. libretexts.org For benzene, the molecular ion is also the base peak. docbrown.info

Table 2: Key Mass Spectrometry Data for this compound

Ion m/z
[C₈H₄F₆]⁺ (Molecular Ion)214

Data sourced from GC-MS data. rsc.org

X-ray Crystallography

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystal, providing insights into molecular conformation and intermolecular interactions. mdpi.com

While a specific single crystal X-ray analysis for this compound was not found, a study on the closely related 1,4-bis(fluoromethyl)benzene provides valuable insights into the likely crystal packing and conformation. In the crystal structure of 1,4-bis(fluoromethyl)benzene, the molecule lies across a crystallographic inversion center. researchgate.netnih.gov This suggests a planar conformation of the benzene ring with the fluoromethyl groups positioned symmetrically. The fluorine atoms and methylene hydrogens in this structure were found to be disordered over two positions. researchgate.netnih.gov

Crystal data for 1,4-bis(fluoromethyl)benzene reveals a monoclinic crystal system with the space group P2/n. researchgate.net The unit cell parameters were determined to be a = 6.1886 (2) Å, b = 5.0152 (2) Å, c = 10.4750 (4) Å, and β = 95.107 (2)°. nih.gov

Table 3: Crystallographic Data for 1,4-Bis(fluoromethyl)benzene

Parameter Value
Crystal SystemMonoclinic
Space GroupP2/n
a (Å)6.1886 (2)
b (Å)5.0152 (2)
c (Å)10.4750 (4)
β (°)95.107 (2)
V (ų)323.82 (2)
Z2

Data sourced from a crystallographic study on 1,4-bis(fluoromethyl)benzene. nih.gov

Intermolecular interactions play a crucial role in the solid-state packing of fluorinated organic molecules.

C-H...F Interactions:

In the crystal structure of 1,4-bis(fluoromethyl)benzene, intermolecular C—H···F interactions are observed, which link neighboring molecules into infinite chains along the b-axis. researchgate.netnih.gov These interactions, along with C—H···π interactions, form a two-dimensional network. nih.gov The H···F distances in such interactions are typically shorter than the sum of their van der Waals radii, indicating a significant attractive force. iucr.orgresearchgate.net For example, in the crystal structure of 1,2-bis[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene, intermolecular bifurcated C-H···(F)₂ interactions are present with H···F distances ranging from 2.500 (16) to 2.597 (17) Å. iucr.orgresearchgate.net

Table 4: Hydrogen-Bond Geometry for C-H...F Interaction in 1,4-Bis(fluoromethyl)benzene

Interaction (D—H···A) D—H (Å) H···A (Å) D···A (Å) D—H···A (°)
C4—H4D···F1Aⁱ0.962.042.8515 (18)141

Data sourced from a crystallographic study on 1,4-bis(fluoromethyl)benzene. nih.gov

C-F...N Interactions:

While there is no nitrogen in this compound, the study of C-F...N interactions is relevant in the context of co-crystals where this compound might act as a halogen bond donor. In co-crystals of sym-triiodo-trifluorobenzene with bipyridyl donors, N···I halogen bonds are consistently formed. researchgate.net Similarly, in complexes involving 1,4-diiodotetrafluorobenzene and nitrogen-containing heterocycles, C–I···N halogen bonds are the primary interaction. nih.gov These interactions demonstrate the ability of halogenated benzene derivatives to form directional bonds with nitrogen-containing molecules, which is a key principle in crystal engineering. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for studying the electronic structure, geometry, and reactivity of molecules like 1,4-bis(trifluoromethyl)benzene. It offers a balance between computational cost and accuracy, making it suitable for a wide range of applications.

DFT calculations have been instrumental in elucidating the complex mechanisms of organometallic reactions involving this compound. A notable example is the study of its ortholithiation using lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C). nih.gov This reaction operates under non-equilibrium conditions, where the rates of metalation are comparable to the rates of LDA aggregate exchange. nih.gov

This complexity makes the reaction highly sensitive to various factors, including reactant concentrations, the presence of impurities like lithium chloride (LiCl), and isotopic substitution. nih.gov Computational studies, in conjunction with experimental rate studies, have shown that LiCl can act as a catalyst, paradoxically accelerating the reaction at lower temperatures while inhibiting it at higher temperatures. nih.gov DFT calculations help to map the potential energy surface of the reaction, identifying key transition states and intermediates. These calculations support a mechanistic model where the fleeting LDA monomer is the reactive species, and LiCl influences the reaction rate by catalyzing the re-aggregation of this monomer. nih.gov The model successfully captures the intricate catalytic and inhibitory effects of LiCl, highlighting how computational chemistry can unravel condition-dependent reaction mechanisms. nih.gov

In the design of emitters for thermally activated delayed fluorescence (TADF), this compound serves as a potent acceptor. rsc.org DFT calculations on donor-acceptor-donor molecules, where this compound is the acceptor, reveal crucial structural details. For instance, these calculations show large dihedral angles, often close to 80°, between the planes of the donor and the this compound acceptor moiety. rsc.org This twisted geometry is a key factor in separating the frontier molecular orbitals (HOMO and LUMO), a prerequisite for efficient TADF.

The calculations also elucidate the nature of the frontier orbitals. While a high dihedral angle aims for complete separation, DFT shows that some orbital overlap can still persist. rsc.org The analysis of the molecular electrostatic potential (MEP) can further illustrate the electron-deficient character of the benzene (B151609) ring substituted with two CF3 groups, identifying it as a site for nucleophilic attack. The electronic properties derived from DFT, such as HOMO-LUMO energy gaps, ionization potential, and electron affinity, are critical for predicting the behavior of these molecules in electronic devices.

Table 1: Calculated Electronic Properties of a TADF Emitter with a this compound Acceptor This table presents representative data calculated for a donor-acceptor-donor molecule featuring this compound as the acceptor, based on findings from related studies. rsc.org

Parameter Calculated Value Significance
Dihedral Angle (Donor-Acceptor) ~80° Indicates significant twisting between the donor and acceptor units, which helps in separating HOMO and LUMO.
HOMO Energy Donor-centric The highest occupied molecular orbital is primarily located on the electron-donating part of the molecule.
LUMO Energy Acceptor-centric The lowest unoccupied molecular orbital is primarily located on the this compound unit.
Singlet-Triplet Splitting (ΔEST) ~20 meV A very small energy gap is crucial for efficient reverse intersystem crossing (RISC), a key process in TADF.

DFT methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, this includes vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts. While specific DFT studies focused solely on predicting the spectra of the isolated molecule are not extensively detailed in the provided search results, the techniques are standard. For instance, calculations for related fluorinated compounds have shown good agreement between predicted and experimental vibrational wavenumbers after applying appropriate scaling factors. acs.org

Experimentally, this compound exhibits a fluorescence excitation peak at 262 nm and an emission peak at 283 nm in ethanol. aatbio.com Theoretical calculations using time-dependent DFT (TD-DFT) would be the method of choice to predict these electronic transitions.

Quantum Molecular Dynamics Simulations

Quantum molecular dynamics (QMD) simulations provide a way to study the dynamic behavior of molecules while treating the electrons quantum mechanically. This approach is particularly useful for understanding complex processes that occur over time.

In the context of TADF emitters containing this compound, QMD simulations have been used to explain the observation of very broad charge-transfer absorption bands. rsc.orgrsc.org The simulations indicate that this broadening is due to the presence of multiple, distinct charge-transfer states. rsc.orgrsc.org Furthermore, the dynamics reveal that the strength of the electronic transition (oscillator strength) is not static but changes with the molecular geometry. It increases as the molecule deviates from a perfectly orthogonal arrangement and is influenced by in-plane bending motions of the donor groups relative to the acceptor. rsc.orgrsc.org These dynamic fluctuations, where donor groups swing back and forth, are critical for understanding the full picture of the molecule's photophysical behavior. rsc.org

Kinetic Modeling of Complex Reaction Pathways

Computational chemistry is essential for developing kinetic models that can describe and predict the rates of complex reactions. As mentioned in the context of ortholithiation, the reaction of this compound with lithium diisopropylamide is a prime example where kinetic modeling based on computational data is crucial. nih.gov

Table 2: Key Features of the Kinetic Model for the Ortholithiation of this compound This table summarizes the core components and findings of the kinetic model developed to explain the complex reactivity observed during the ortholithiation reaction. nih.gov

Model Component Description Implication
Reactant State Operates under non-equilibrium conditions where aggregate exchange and metalation rates are comparable. Reaction outcome is highly sensitive to initial conditions and impurities.
Active Metallating Agent Lithium diisopropylamide (LDA) monomer. The concentration of this fleeting species is a critical factor for the reaction rate.
Role of LiCl Acts as a catalyst for the re-aggregation of the LDA monomer. Can either accelerate or inhibit the overall reaction depending on the temperature.
Rate-Limiting Step The rate-limiting barrier is not fixed and can shift depending on the specific reaction conditions. Explains the complex and sometimes counterintuitive experimental rate data.

Time-Dependent DFT (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying excited-state properties and predicting the optical behavior of molecules. It is used to calculate absorption spectra (like UV-Vis), emission energies, and the nature of electronic transitions.

For molecules incorporating this compound as an acceptor, TD-DFT is essential for understanding their photophysical properties, such as thermally activated delayed fluorescence. rsc.org TD-DFT calculations can predict the energies of the singlet and triplet charge-transfer states (¹CT and ³CT) and the localized triplet excited states (³LE). The energy gap between these states is a critical parameter that governs the rate of reverse intersystem crossing (k_RISC), which is fundamental to the TADF mechanism. Studies have shown that while different donor-acceptor molecules based on this compound may have very similar and small singlet-triplet energy splittings, their k_RISC rates can differ significantly. rsc.org TD-DFT calculations reveal that this difference arises from the varying energy gap between the charge-transfer and localized excited states, demonstrating the method's power in providing detailed insights for the rational design of new optical materials. rsc.orgresearchgate.net

Studies on Reaction Intermediates (e.g., Benzdiyne)

The study of highly reactive intermediates is crucial for understanding reaction mechanisms and designing novel synthetic pathways. In the computational and theoretical chemistry of this compound, significant attention has been given to the formation and properties of its corresponding benzdiyne intermediates. These species, characterized by the presence of two triple bonds within a benzene ring, are of fundamental interest due to their unusual bonding and high reactivity.

Computational studies, often in conjunction with experimental work, have been instrumental in characterizing these transient species. One notable investigation involved the photolysis of 1,4-bis(trifluoromethyl)-2,3,5,6-benzenetetracarboxylic dianhydride in a low-temperature argon matrix. This experimental setup allowed for the direct observation of the resulting benzdiyne, with computational studies providing critical support for the identification and characterization of this intermediate. acs.org

Theoretical calculations, employing methods such as density functional theory (DFT) and multireference methods like multireference averaged quadratic coupled cluster (MR-AQCC), are essential for elucidating the electronic structure, geometry, and energy of these fleeting molecules. nih.gov For instance, studies on unsubstituted benzynes have shown that the electronic nature and the singlet-triplet energy gap are highly dependent on the relative positions of the triple bonds (ortho, meta, or para). nih.gov In the case of para-benzyne, a significant open-shell diradical character is observed. nih.gov The introduction of strong electron-withdrawing trifluoromethyl groups, as in the benzdiyne derived from this compound, is expected to significantly influence these properties.

The computational investigation of such substituted benzynes helps in understanding the effects of substituents on the stability, reactivity, and electronic distribution of the benzdiyne system. These theoretical insights are vital for predicting the outcomes of reactions involving these intermediates and for the rational design of precursors for their generation. acs.orgrsc.org

Below is a data table summarizing key aspects of computational studies on benzyne (B1209423) intermediates.

IntermediateComputational MethodKey FindingsReference
o-, m-, p-BenzyneMR-AQCC, MR-CISD, MC-SCFGeometries, orbital energies, and unpaired electron densities show significant through-space coupling in o- and m-benzynes, while p-benzyne exhibits through-bond coupling. This explains the different singlet-triplet gaps among the isomers. nih.gov
Substituted BenzdiyneDensity Functional Theory (DFT)Substituent effects on the electronic structure and stability of benzdiyne were investigated. acs.org

Research on Derivatives and Analogues

Structure-Reactivity Relationships in Substituted Bis(trifluoromethyl)benzenes

The reactivity of the benzene (B151609) ring in 1,4-bis(trifluoromethyl)benzene is significantly influenced by the two strongly electron-withdrawing trifluoromethyl (-CF₃) groups. These groups deactivate the aromatic ring towards electrophilic aromatic substitution (EAS) reactions, making them substantially less reactive than benzene itself. The deactivating nature of the -CF₃ group is primarily due to its strong inductive effect (-I effect), which withdraws electron density from the ring.

When additional substituents are introduced onto the this compound core, the regioselectivity and rate of subsequent reactions are governed by the electronic and steric nature of all substituents present. For electrophilic attack on a monosubstituted bis(trifluoromethyl)benzene, the directing effects of both the -CF₃ groups and the new substituent must be considered. The -CF₃ groups are meta-directing. Therefore, in an electrophilic substitution reaction on this compound, the incoming electrophile would be directed to one of the four equivalent positions (2, 3, 5, or 6).

The table below summarizes the expected influence of various substituents on the reactivity of the this compound ring in electrophilic aromatic substitution reactions.

Substituent (X)Electronic Effect of XExpected Reactivity Change (Compared to this compound)Expected Directing Influence of X
-NH₂Activating (+M > -I)IncreaseOrtho, Para
-OHActivating (+M > -I)IncreaseOrtho, Para
-CH₃Activating (+I)Slight IncreaseOrtho, Para
-ClDeactivating (-I > +M)DecreaseOrtho, Para
-NO₂Deactivating (-M, -I)Significant DecreaseMeta
-CNDeactivating (-M, -I)Significant DecreaseMeta

This table presents a qualitative prediction based on general principles of physical organic chemistry.

Synthesis and Characterization of Halogenated Analogues (e.g., 1,4-Dichloro-2,5-bis(trifluoromethyl)benzene)

Halogenated analogues of this compound are of interest as chemical intermediates and for their potential applications in materials science and agrochemistry. The synthesis of these compounds typically involves either the direct halogenation of this compound or the construction of the substituted benzene ring from smaller, halogenated precursors.

The direct chlorination of this compound can lead to the formation of 1,4-dichloro-2,5-bis(trifluoromethyl)benzene (B1612766). This reaction would likely require a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to activate the chlorine molecule for electrophilic attack on the deactivated benzene ring. The substitution pattern is directed by the two meta-directing trifluoromethyl groups.

Alternatively, the synthesis could proceed from a pre-halogenated starting material. For instance, the trifluoromethylation of 1,4-dichloro-2,5-dimethylbenzene (p-dichloro-o-xylene) could potentially yield the target compound, although this would involve the challenging conversion of methyl groups to trifluoromethyl groups. A more plausible route might involve the Sandmeyer reaction of a suitably substituted aniline, such as 2,5-dichloro-4-(trifluoromethyl)aniline, to introduce the second trifluoromethyl group.

The characterization of 1,4-dichloro-2,5-bis(trifluoromethyl)benzene would rely on standard spectroscopic techniques.

Characterization TechniqueExpected Observations for 1,4-Dichloro-2,5-bis(trifluoromethyl)benzene
¹H NMR A single singlet in the aromatic region, as the two remaining protons are chemically equivalent.
¹³C NMR Signals for the aromatic carbons, with characteristic splitting patterns due to coupling with fluorine. The carbons bearing the trifluoromethyl and chlorine substituents would also be observable.
¹⁹F NMR A single singlet for the six equivalent fluorine atoms of the two trifluoromethyl groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of C₈H₂Cl₂F₆, with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Studies on Alkynyl-Substituted (Trifluoromethyl)benzenes

Alkynyl-substituted (trifluoromethyl)benzenes are valuable building blocks in organic synthesis, particularly for the construction of complex aromatic systems, including polymers and materials with interesting electronic and optical properties. The synthesis of these compounds often involves the coupling of a halogenated (trifluoromethyl)benzene with a terminal alkyne.

A common method for the synthesis of alkynyl-substituted (trifluoromethyl)benzenes is the Sonogashira coupling. This palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne provides a powerful tool for the formation of carbon-carbon bonds. For example, 1-bromo-4-(trifluoromethyl)benzene can be coupled with a variety of terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to yield the corresponding alkynyl-substituted trifluoromethylbenzene.

The reactivity of the alkyne moiety can be further exploited in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, or in further cross-coupling reactions to build more extended conjugated systems. The trifluoromethyl group, with its strong electron-withdrawing nature, can influence the electronic properties of the resulting conjugated system.

Derivatives for Biological Applications

The incorporation of trifluoromethyl groups into organic molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, derivatives of this compound have been explored for their potential biological activities.

An early study by Elslager and colleagues investigated the antimalarial and antischistosomal effects of derivatives of α,α,α,α',α',α'-hexachloroxylene, a chlorinated analogue of this compound. nih.gov This research highlights the interest in halogenated xylene scaffolds as a basis for the development of antiparasitic agents. nih.gov While this study focused on the chlorinated analogues, it provides a rationale for investigating the biological potential of fluorinated derivatives like those of this compound.

More broadly, the 3,5-bis(trifluoromethyl)phenyl moiety is a well-known pharmacophore found in a number of biologically active compounds. This structural motif is often used to introduce a sterically bulky and electron-deficient region into a molecule, which can lead to specific interactions with biological targets. Derivatives of this compound could be designed to mimic this pharmacophore and explore new therapeutic applications.

Design and Synthesis of Photoactive and Optoelectronic Derivatives

The unique electronic properties of the this compound core make it an attractive component for the design of photoactive and optoelectronic materials. The strong electron-withdrawing nature of the trifluoromethyl groups can be harnessed to create molecules with specific energy levels, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

A significant area of research has been the use of this compound as an acceptor unit in molecules designed for thermally activated delayed fluorescence (TADF). In one study, this compound was used as an acceptor and coupled with various donor moieties to create symmetrical donor-acceptor-donor (D-A-D) architectures. These molecules exhibited large dihedral angles between the donor and acceptor units, which is a key design principle for achieving a small singlet-triplet energy gap (ΔE_ST) necessary for efficient TADF.

The photophysical properties of these derivatives can be fine-tuned by modifying the donor strength and the linkage between the donor and acceptor units. The table below summarizes the photophysical properties of some D-A-D type TADF emitters based on a this compound acceptor.

Donor MoietyEmission ColorPhotoluminescence Quantum Yield (PLQY)
Phenoxazine (B87303)GreenModerate
PhenothiazineGreenModerate
9,9-dimethyl-9,10-dihydroacridine (B1200822)CyanHigh

Data is generalized from qualitative descriptions in research literature.

The design of these molecules often involves computational modeling to predict their electronic structure and photophysical properties before synthesis, allowing for a more rational design process. The results from these studies demonstrate the potential of this compound as a valuable building block for the next generation of optoelectronic materials.

Advanced Catalysis and Fluorination Chemistry

Catalytic Systems for Fluorination

The synthesis of trifluoromethylated arenes, including 1,4-bis(trifluoromethyl)benzene, has evolved significantly with the advent of modern catalytic systems. Direct trifluoromethylation of aromatic rings is a powerful strategy. Copper(I)-diamine complexes, for instance, have been shown to effectively catalyze the cross-coupling of iodoarenes with trifluoromethylsilanes. rsc.org In these systems, a combination of a copper(I) salt (e.g., CuCl, CuBr, or CuI) and a ligand like 1,10-phenanthroline (B135089) enables the smooth conversion of aryl iodides into their trifluoromethylated counterparts in good yields. rsc.org

Another prominent method involves the use of (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), often called the Ruppert-Prakash reagent, which serves as a nucleophilic CF₃ source. acs.org Catalytic amounts of a suitable activator can facilitate the transfer of the CF₃ group to an aromatic electrophile. These catalytic approaches represent a significant improvement over harsher, stoichiometric methods, offering milder reaction conditions and broader substrate applicability. rsc.orgacs.org

Metal-Mediated Transformations

The strong C-F bonds in this compound make it a challenging yet rewarding substrate for transformations. Various metal-based catalytic systems have been developed to mediate its defluorination and functionalization, providing access to valuable difluoromethyl and monofluoromethyl compounds.

While specific studies detailing palladium and copper co-catalysis for the defluorination of this compound are not prevalent, related transformations have been reported. In 2016, a system utilizing catalytic amounts of both palladium and copper, in conjunction with a silane (B1218182) reductant, was used to defluorinate 4-trifluoromethyl biaryl compounds. nih.gov Synergistic palladium/copper catalysis is a recognized strategy for various complex transformations, such as the 1,4-difunctionalization of 1,3-dienes, demonstrating the potential for cooperative activation by these two metals. nih.gov In the context of C-H activation, copper has been explored as a more economical alternative to palladium for the arylation of acidic arene C-H bonds. nih.gov These examples suggest the mechanistic plausibility of a dual Pd/Cu system for activating the strong C-F bonds in polyfluorinated arenes, though direct application to this compound remains a developing area.

A notable advancement in the selective functionalization of trifluoromethylarenes is the use of magnesium metal (Mg⁰) for hydrodefluorination (HDF). Research by Prakash and colleagues has demonstrated that Mg⁰ can be effectively used in the HDF of various bis(trifluoromethyl)benzene derivatives. nih.gov This protocol shows varying selectivity for the corresponding reduction products, making it a valuable tool for accessing partially defluorinated compounds. nih.gov While the method is appealing due to its operational simplicity, its scope is somewhat limited to bis(trifluoromethyl)benzene substrates, as simpler benzotrifluoride (B45747) was found to be unreactive under the reported conditions. nih.gov

Table 1: Magnesium-Mediated Hydrodefluorination of Bis(trifluoromethyl)benzene Derivatives nih.gov
SubstrateConditionsProductsSelectivity/Yield
This compoundMg⁰, t-BuOH, THFAr-CF₂H, Ar-CH₂F, Ar-CH₃Varying selectivity
1,3-Bis(trifluoromethyl)benzeneMg⁰, t-BuOH, THFAr-CF₂H, Ar-CH₂F, Ar-CH₃Varying selectivity

Nickel catalysts, particularly those involving N-heterocyclic carbene (NHC) ligands, have proven highly effective for the activation of strong C-F bonds in polyfluoroarenes. researchgate.net Mechanistic studies suggest that low-valent nickel(0) species can insert into a C-F bond via oxidative addition. chemrxiv.org The reaction of bis(NHC)nickel(0) complexes, such as [Ni(Mes₂Im)₂], with polyfluorinated arenes leads to the formation of trans-[Ni(NHC)₂(F)(ArF)] products. nih.gov

Evidence points to the involvement of nickel(I) species as key intermediates in these catalytic cycles, particularly in radical-based mechanisms. rsc.org For instance, in the reaction of [Ni(Mes₂Im)₂] with hexafluorobenzene, a nickel(I) complex, trans-[Niᴵ(Mes₂Im)₂(C₆F₅)], was identified. nih.gov These findings are crucial for designing more efficient catalysts for the hydrodefluorination and cross-coupling reactions of substrates like this compound. researchgate.netchemrxiv.orgrsc.org

The synthesis of trifluoromethylated compounds can be achieved through silver-mediated or -catalyzed reactions. While this compound itself is a product of such chemistry rather than a starting material, understanding these methods provides context for its formation. A common approach involves the silver-mediated C-H trifluoromethylation of arenes using TMSCF₃ as the trifluoromethyl source. nih.gov These reactions are proposed to proceed through a AgCF₃ intermediate. nih.gov

In a related process, silver catalysis can be used for the oxidative trifluoromethylation of phenols to generate aryl trifluoromethyl ethers (ArOCF₃), a valuable motif in medicinal chemistry. nih.gov Similarly, silver-mediated oxidative O-trifluoromethylation of alcohols provides access to alkyl trifluoromethyl ethers. nih.govacs.org These transformations highlight silver's role in facilitating the formation of C-CF₃ and O-CF₃ bonds under oxidative conditions.

Mechanistic Insights into Fluorine Introduction and Cleavage

Understanding the mechanisms of C-F bond formation and cleavage is paramount for controlling the reactivity of compounds like this compound.

Fluorine Introduction (Trifluoromethylation): The catalytic introduction of a CF₃ group onto an aromatic ring, for example via copper-catalyzed cross-coupling, typically involves a catalytic cycle with steps of oxidative addition of the aryl halide to the Cu(I) complex, followed by transmetalation with the trifluoromethyl source (like TMSCF₃), and concluding with reductive elimination to form the C-CF₃ bond and regenerate the Cu(I) catalyst. rsc.org

Fluorine Cleavage (Defluorination): The cleavage of the highly stable C(sp³)–F bonds in the CF₃ groups of this compound is a significant challenge. One successful strategy involves photoredox catalysis. nih.govnih.gov In this process, a single electron transfer (SET) from an excited photoredox catalyst to the trifluoromethylarene substrate generates a radical anion. nih.govnih.gov This radical anion readily undergoes C-F bond cleavage, expelling a fluoride (B91410) ion to form a difluorobenzylic radical. This radical intermediate can then be trapped by a hydrogen atom source for hydrodefluorination or by other reagents for further functionalization. nih.govresearchgate.net Another pathway involves the activation of the C-F bond by a Lewis acid, which enhances the electrophilicity of the carbon atom and facilitates cleavage. acs.orgnih.gov

Table 2: Mechanistic Pathways for C-F Bond Cleavage in Trifluoromethylarenes
Activation MethodKey IntermediateDescriptionReference
Photoredox Catalysis (SET)Difluorobenzylic RadicalSingle electron transfer from a photocatalyst to the arene forms a radical anion, which ejects a fluoride ion. nih.govnih.gov
Lewis Acid ActivationBorenium Cationic SpeciesA Lewis acid coordinates to the fluorine atom, weakening the C-F bond and facilitating its cleavage. acs.orgnih.gov
Nickel(0) CatalysisOrganonickel(II) FluorideOxidative addition of the C-F bond to a low-valent nickel center. chemrxiv.org

Emerging Research Areas and Future Perspectives

Novel Applications in Specialty Chemicals

1,4-Bis(trifluoromethyl)benzene serves as a crucial intermediate and building block in the synthesis of a range of specialty chemicals. Its robust chemical nature and the influence of the -CF₃ groups make it a valuable component in creating complex molecules with desired properties.

One of the primary uses of this compound is as a raw material or intermediate for manufacturing pharmaceuticals and agricultural chemicals. google.com The trifluoromethyl group is a well-established feature in many bioactive molecules, known to enhance properties like metabolic stability and lipophilicity. beilstein-journals.org The difunctional nature of this compound allows for its incorporation into more complex structures.

Furthermore, it is utilized in the study of metalation reactions, which are fundamental to organic synthesis. medchemexpress.com Its specific reactivity patterns provide insights into the mechanisms of these reactions. The compound also finds application as a specialized reaction solvent and washing solvent in certain industrial processes, valued for its chemical inertness and physical properties. google.com

Applications of this compound in Specialty Chemicals

Application AreaFunction of this compoundSignificance
Pharmaceuticals & AgrochemicalsIntermediate/Raw MaterialIncorporates two trifluoromethyl groups to enhance biological activity and stability. google.combeilstein-journals.org
Organic SynthesisModel Compound/ReagentUsed in the study of metalation reactions to understand reaction mechanisms. medchemexpress.com
Industrial ProcessesReaction/Washing SolventProvides a chemically inert medium for specific manufacturing applications. google.com

Exploration in Advanced Functional Materials

A significant and promising area of research is the incorporation of the this compound unit into advanced functional materials, particularly for electronics. It is being explored as a key component in materials designed for organic light-emitting diodes (OLEDs).

Specifically, it has been successfully used as an electron-acceptor moiety in the design of emitters that exhibit thermally activated delayed fluorescence (TADF). rsc.orgrsc.org In these materials, the this compound core is combined with various electron-donating moieties to create a donor-acceptor-donor (D-A-D) architecture. rsc.org This molecular design leads to a large dihedral angle (approaching 80-90°) between the donor and acceptor units, which is crucial for achieving a small energy gap between the singlet and triplet excited states, a prerequisite for efficient TADF. rsc.orgrsc.org

The use of this compound as the acceptor has led to the development of promising blue and cyan TADF emitters, which are critical for full-color displays and lighting but have been historically challenging to produce. rsc.orgrsc.org These materials show high efficiency and, in some cases, unusually stable color at different voltages and concentrations. rsc.org

Properties of TADF Emitters Incorporating this compound

Donor MoietyDihedral Angle (Donor-Acceptor)Singlet-Triplet Splitting (ΔEₛₜ)Emission ColorKey Finding
Phenoxazine (B87303)~80°~20 meVN/ADemonstrates the viability of the D-A-D architecture. rsc.org
Phenothiazine~80°~20 meVN/AShows broad charge-transfer state absorption. rsc.org
9,9-dimethyl-9,10-dihydroacridine (B1200822)~80°~20 meVCyan/BluePromising emitter with stable color and low efficiency roll-off. rsc.orgrsc.org

Green Chemistry Approaches to Fluorination and Defluorination

In line with the principles of green chemistry, which advocate for safer, more efficient, and less wasteful chemical processes, research is being directed toward improving the synthesis and modification of fluorinated compounds like this compound. beilstein-journals.orgjddhs.com

Traditional synthesis involves the chlorination of p-xylene (B151628) to 1,4-bis(trichloromethyl)benzene (B1667536), followed by fluorination using reagents like hydrogen fluoride (B91410). google.com A significant challenge in this process is that the intermediate, 1,4-bis(trichloromethyl)benzene, is a solid with a high melting point, making it difficult to handle. google.com Innovations that allow the process to be conducted in a liquid phase without isolating the solid intermediate represent a step toward a more efficient and "greener" industrial method. google.com

Conversely, the selective defluorination or hydrodefluorination (HDF) of the highly stable trifluoromethyl group is an emerging area of interest. nih.gov This allows for the transformation of robust trifluoromethylarenes into other valuable motifs. For instance, methods using magnesium (Mg⁰) have been shown to selectively reduce the -CF₃ groups in bis(trifluoromethyl)benzene derivatives. nih.gov However, controlling the reaction to prevent complete defluorination remains a challenge. nih.gov The development of catalytic systems, potentially using earth-abundant metals or organocatalysts, for precise C-F bond activation and functionalization is a key goal for future green chemistry applications. nih.govjourcc.com

Interdisciplinary Research with Material Science and Photonics

The development of functional materials based on this compound is a clear example of successful interdisciplinary research, merging the fields of material science and photonics.

Material scientists focus on the design and synthesis of novel molecules where the this compound unit acts as a structural and electronic core. rsc.orgrsc.org This involves intricate organic synthesis and characterization to create compounds with specific properties. Theoretical calculations and molecular dynamics simulations are often employed to predict molecular geometries, such as the crucial dihedral angles, and to understand the electronic structure of these new materials. rsc.org

These materials are then studied by physicists and engineers in the field of photonics, who fabricate and test devices like OLEDs. They measure the photophysical properties, including absorption, emission spectra, fluorescence lifetimes, and the efficiency of electroluminescence. rsc.org The research on TADF emitters based on this compound shows how tuning the molecular structure (a material science endeavor) directly impacts the light-emitting properties (a photonics concern), such as the color and quantum efficiency of the final device. rsc.orgrsc.org This synergistic approach, combining synthesis, computational modeling, and device physics, is essential for driving innovation in next-generation electronic and photonic applications.

Q & A

Q. What are the standard methods for synthesizing 1,4-Bis(trifluoromethyl)benzene, and how can its purity be verified experimentally?

Synthesis typically involves metalation reactions or fluorination of pre-substituted benzene derivatives. For example, Lithium Diisopropylamide (LDA) -mediated ortholithiation is a key step, where the electron-withdrawing trifluoromethyl groups direct regioselective metalation . Purity verification employs Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) . Notably, the compound’s unique 19F NMR signals (e.g., δ −60 to −65 ppm for CF3 groups) and distinct 1H NMR aromatic splitting patterns are critical markers .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its flammability and potential organ toxicity, researchers must:

  • Use fume hoods and explosion-proof equipment to mitigate inhalation and combustion risks.
  • Wear chemical-resistant gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact.
  • Store in airtight containers away from oxidizers and heat sources, as it reacts exothermically with strong bases .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?

  • 19F NMR : Two equivalent trifluoromethyl groups result in a singlet at δ −62 ppm.
  • 1H NMR : Aromatic protons appear as a singlet (~7.8 ppm) due to symmetry.
  • IR Spectroscopy : Strong C-F stretches near 1150–1250 cm⁻¹ and aromatic C=C stretches at ~1600 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 214 (C8H4F6+) with fragmentation patterns confirming CF3 loss .

Advanced Research Questions

Q. How does the electron-withdrawing nature of trifluoromethyl groups influence the reactivity of this compound in organometallic reactions like ortholithiation?

The meta-directing effect of CF3 groups facilitates LDA-mediated ortholithiation at the 2- and 5-positions of the benzene ring. Kinetic studies using deuterated analogs (ArD) reveal a primary isotope effect (k_H/k_D ≈ 2.5), indicating proton abstraction as the rate-determining step. Structural analysis via X-ray crystallography (using programs like SHELXL ) confirms the formation of dimeric lithium intermediates stabilized by THF coordination .

Q. What strategies enable the use of this compound as an acceptor in designing thermally activated delayed fluorescence (TADF) emitters?

The compound’s strong electron-withdrawing capability lowers the LUMO energy, enhancing charge-transfer interactions in donor-acceptor systems. For example, coupling with carbazole donors produces emitters with a small ΔEST (~0.15 eV), enabling efficient reverse intersystem crossing (RISC) . Time-resolved photoluminescence and electroluminescence (EL) studies show external quantum efficiencies (EQE) exceeding 15% in OLED devices .

Q. What mechanistic insights explain the photochemical behavior of this compound derivatives under UV irradiation?

Under UV light (254 nm), derivatives like 1,4-Bis(phenylsulfonyloxy)benzene undergo S-O bond cleavage , generating sulfonyl radicals. These radicals participate in Fries rearrangements or combine with solvent molecules (e.g., acetonitrile) to form acids. Oxygen quenching experiments confirm that ~70% of acid generation occurs via O2-dependent pathways, while the remainder arises from radical disproportionation .

Q. How can computational methods complement experimental approaches in optimizing this compound-based materials?

Density Functional Theory (DFT) calculations predict frontier molecular orbital energies, aiding in the design of donor-acceptor complexes for TADF. For instance, simulations of HOMO-LUMO overlap in this compound-carbazole hybrids align with experimental EL spectra, validating charge-transfer characteristics .

Methodological Considerations

  • Crystallographic Refinement : Use SHELX suite (e.g., SHELXL ) for high-resolution structure determination, particularly for analyzing steric effects of CF3 groups.
  • Quantitative NMR : Employ this compound as an internal standard due to its inertness and distinct 19F signals .
  • Kinetic Analysis : Monitor reaction progress via in situ NMR or GC-MS to resolve competing pathways in metalation or photolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.